molecular formula C16H15ClN2O3 B5857852 N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide

N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide

Cat. No. B5857852
M. Wt: 318.75 g/mol
InChI Key: CWKCWBKUKZYHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research to understand various cellular processes. It is a potent and selective inhibitor of the protein ARF6, which plays a crucial role in regulating membrane trafficking, actin cytoskeleton organization, and cell migration.

Mechanism of Action

N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide binds to the nucleotide-binding pocket of ARF6 and prevents its activation by GTP. This results in the inhibition of ARF6-mediated downstream signaling pathways, which are involved in various cellular processes such as actin cytoskeleton organization, membrane trafficking, and cell migration.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It inhibits the activation of ARF6 and its downstream signaling pathways, leading to the inhibition of cell migration, invasion, and metastasis in cancer cells. N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide also inhibits the formation of dendritic spines and impairs synaptic plasticity and memory consolidation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is its high potency and selectivity for ARF6. It is also relatively easy to synthesize and purify, making it a convenient tool for scientific research. However, one of the limitations of N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the use of N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide in scientific research. One potential application is in the development of new therapies for cancer, as ARF6 has been implicated in the progression and metastasis of several types of cancer. N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide could also be used to study the role of ARF6 in other cellular processes, such as autophagy, apoptosis, and immune cell function. Additionally, the development of more potent and selective inhibitors of ARF6 could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide involves several steps, starting with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to yield N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide. The final product is purified by column chromatography to obtain a white crystalline solid.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has been extensively used in scientific research to investigate the role of ARF6 in various cellular processes. It has been shown to inhibit ARF6-mediated cell migration, invasion, and metastasis in several cancer cell lines. N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide has also been used to study the role of ARF6 in regulating dendritic spine formation, synaptic plasticity, and memory consolidation in the brain.

properties

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(20)18-12-4-6-13(7-5-12)19-16(21)14-9-11(17)3-8-15(14)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKCWBKUKZYHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide

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